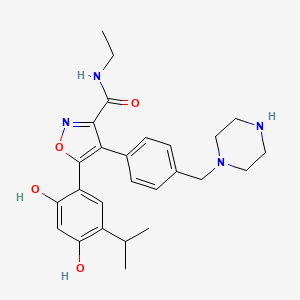
Hsp90-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp90-IN-20 is a small molecule inhibitor that targets Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer progression. Hsp90 inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt the function of multiple oncogenic proteins simultaneously.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-20 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s binding affinity and specificity for Hsp90.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing stringent purification protocols to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Hsp90-IN-20 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, potentially altering its activity.
Substitution: Various substitution reactions can be employed to introduce different substituents into the molecule, thereby modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
Hsp90-IN-20 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Hsp90 in cancer cell proliferation and survival. By inhibiting Hsp90, researchers can investigate the effects on various oncogenic pathways.
Drug Development: this compound serves as a lead compound for developing new anticancer drugs. Its structure can be modified to enhance its efficacy and reduce side effects.
Biological Studies: The compound is used to explore the biological functions of Hsp90 in different cellular processes, including protein folding and stress response.
Industrial Applications: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential Hsp90 inhibitors.
Mecanismo De Acción
Hsp90-IN-20 exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that rely on Hsp90 for their stability and function. The inhibition of Hsp90 affects multiple signaling pathways involved in cell growth, survival, and apoptosis, making it a potent anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Geldanamycin: A natural product that also inhibits Hsp90 by binding to its ATP-binding pocket.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 through a similar mechanism.
Uniqueness of Hsp90-IN-20
This compound is unique due to its specific binding affinity and selectivity for Hsp90. Unlike some other inhibitors, it has been designed to minimize off-target effects and improve therapeutic efficacy. Its structure allows for modifications that can further enhance its potency and reduce potential side effects, making it a valuable tool in cancer research and drug development.
Propiedades
Fórmula molecular |
C26H32N4O4 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H32N4O4/c1-4-28-26(33)24-23(18-7-5-17(6-8-18)15-30-11-9-27-10-12-30)25(34-29-24)20-13-19(16(2)3)21(31)14-22(20)32/h5-8,13-14,16,27,31-32H,4,9-12,15H2,1-3H3,(H,28,33) |
Clave InChI |
ZGBGTZPSBOZNNE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)

![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

